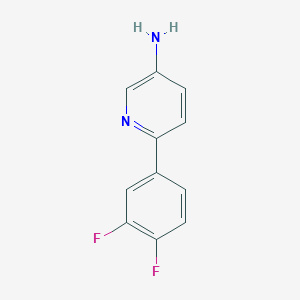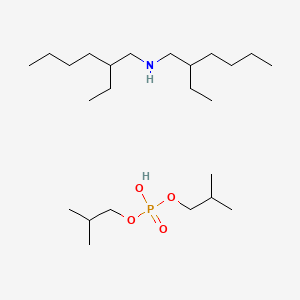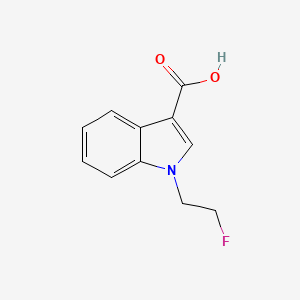
3-Bromo-2-(pentafluoroethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(pentafluoroethyl)pyridine: is a fluorinated pyridine derivative with the molecular formula C7H3BrF5N. This compound is notable for its unique structure, which includes a bromine atom and a pentafluoroethyl group attached to a pyridine ring. The presence of these substituents imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(pentafluoroethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-(pentafluoroethyl)pyridine using bromine or a brominating agent under controlled conditions. Another method includes the use of 3-bromo-2-nitropyridine, which reacts with pentafluoroethyl reagents to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, utilizing efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-(pentafluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in Suzuki–Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts, arylboronic acids, and bases such as potassium phosphate in solvents like 1,4-dioxane and water.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various aryl-substituted pyridines .
Aplicaciones Científicas De Investigación
3-Bromo-2-(pentafluoroethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and molecular docking studies.
Industry: Utilized in the production of agrochemicals, materials science, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(pentafluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and binding affinity. For example, in Suzuki–Miyaura coupling, the bromine atom undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the final product .
Comparación Con Compuestos Similares
3-Bromo-2-hydroxypyridine: Another brominated pyridine derivative with different substituents and properties.
2-Fluoro-3-bromopyridine: A fluorinated pyridine with a similar structure but different reactivity and applications.
Uniqueness: 3-Bromo-2-(pentafluoroethyl)pyridine is unique due to the presence of both a bromine atom and a pentafluoroethyl group, which impart distinct chemical and physical properties. This combination makes it particularly valuable in the synthesis of fluorinated compounds and in various research applications .
Propiedades
Fórmula molecular |
C7H3BrF5N |
|---|---|
Peso molecular |
276.00 g/mol |
Nombre IUPAC |
3-bromo-2-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C7H3BrF5N/c8-4-2-1-3-14-5(4)6(9,10)7(11,12)13/h1-3H |
Clave InChI |
RHNGHFXHVVJKCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C(C(F)(F)F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


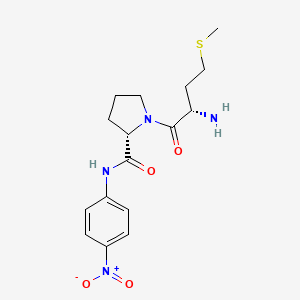


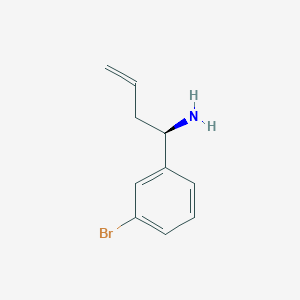

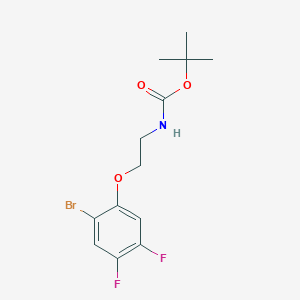


![5-Bromo-2-chloro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12070316.png)
